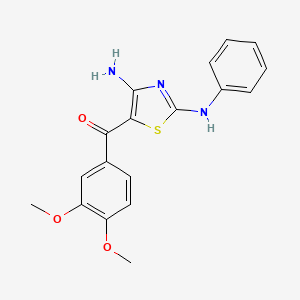
(4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone
Overview
Description
(4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone: is a complex organic compound featuring a thiazole ring, an aniline group, and a dimethoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The subsequent steps include:
Formation of the Thiazole Ring: Reacting α-haloketone with thiourea under reflux conditions in ethanol to form the thiazole ring.
Aniline Substitution: Introducing the aniline group via nucleophilic substitution, often using aniline and a suitable base like sodium hydride.
Dimethoxyphenyl Attachment: Coupling the thiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thiazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Bases: Sodium hydride, triethylamine.
Solvents: Ethanol, dichloromethane, dimethylformamide.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential therapeutic properties. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer activities. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth. Its derivatives may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(2-anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone: Similar structure but with a methyl and chlorophenyl group, showing different biological activities.
(2-anilino-4-methyl-1,3-thiazol-5-yl)(4-methoxyphenyl)methanone: Another derivative with a methoxy group, used in different medicinal applications.
Uniqueness
What sets (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone apart is its combination of the thiazole ring with an aniline and a dimethoxyphenyl group, which imparts unique chemical and biological properties. This structural uniqueness allows for a broader range of applications and potential therapeutic uses compared to its analogs.
Properties
IUPAC Name |
(4-amino-2-anilino-1,3-thiazol-5-yl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-13-9-8-11(10-14(13)24-2)15(22)16-17(19)21-18(25-16)20-12-6-4-3-5-7-12/h3-10H,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDXLKNVUKAHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3748168.png)
![3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID](/img/structure/B3748178.png)
![METHYL 6-METHOXY-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE](/img/structure/B3748186.png)
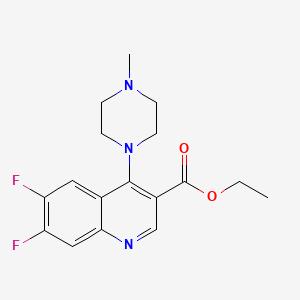
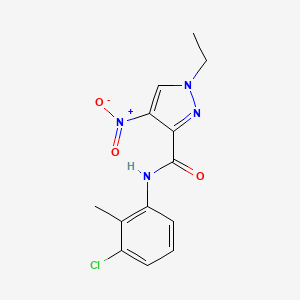
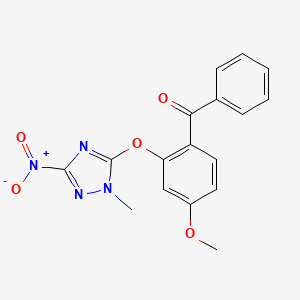
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide](/img/structure/B3748210.png)
![5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B3748213.png)
![N1'-(3,4-DICHLOROPHENYL)-[1,4'-BIPIPERIDINE]-1',4'-DICARBOXAMIDE](/img/structure/B3748218.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3748223.png)
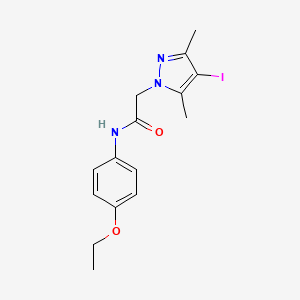
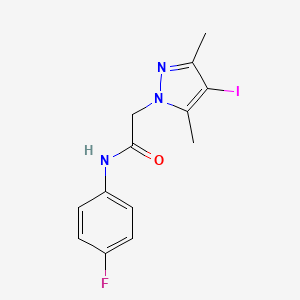
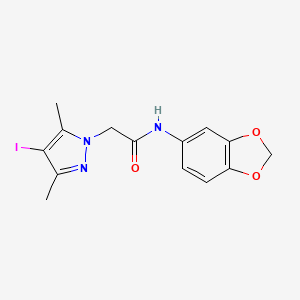
![4-FLUOROPHENYL ({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER](/img/structure/B3748242.png)
